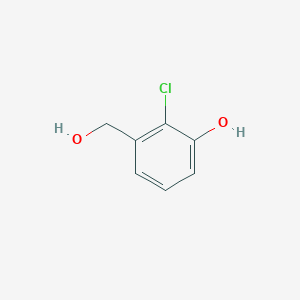

2-Chloro-3-(hydroxymethyl)phenol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

277331-17-6 |

|---|---|

Formule moléculaire |

C7H7ClO2 |

Poids moléculaire |

158.58 g/mol |

Nom IUPAC |

2-chloro-3-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H7ClO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 |

Clé InChI |

VFCYCVIHXKLLNX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)Cl)CO |

SMILES canonique |

C1=CC(=C(C(=C1)O)Cl)CO |

Origine du produit |

United States |

Synthetic Methodologies for 2 Chloro 3 Hydroxymethyl Phenol and Its Precursors

Retrosynthetic Analysis of 2-Chloro-3-(hydroxymethyl)phenol

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available precursors. wikipedia.orgias.ac.inyoutube.com For this compound, the primary disconnections involve the carbon-carbon bond of the hydroxymethyl group and the carbon-chlorine bond.

A logical retrosynthetic route begins by transforming the hydroxymethyl group into a more synthetically accessible formyl group via a functional group interconversion (FGI). This disconnection points to 2-chloro-3-hydroxybenzaldehyde (B1361139) as a key intermediate. The formyl group can be introduced onto a phenolic ring through various formylation reactions. The chloro group can be introduced via electrophilic chlorination of a phenol (B47542) derivative.

This leads to two primary retrosynthetic pathways:

Pathway A : Disconnect the hydroxymethyl group first. This identifies 2-chlorophenol (B165306) as a potential starting material. The challenge then becomes the regioselective introduction of a formyl group at the C3 position, ortho to the chlorine and meta to the hydroxyl group, followed by reduction.

Pathway B : Disconnect the chloro group first. This suggests 3-hydroxybenzaldehyde (B18108) (m-hydroxybenzaldehyde) as a starting material. The subsequent step would require selective chlorination at the C2 position, ortho to both the hydroxyl and formyl groups.

The choice between these pathways depends on the ability to control the regioselectivity of the key functionalization steps.

Classical Synthetic Routes to this compound

Classical methods provide foundational strategies for synthesizing substituted phenols, often relying on multi-step sequences or specialized directing groups.

Multi-Step Synthesis from Substituted Phenols

A plausible multi-step synthesis can be designed starting from readily available phenols. One such route begins with the chlorination of phenol. evitachem.com

Step 1: Chlorination of Phenol The initial step involves the chlorination of phenol to produce 2-chlorophenol. evitachem.com This reaction must be carefully controlled to favor the ortho-substituted product over the para-substituted isomer.

Step 2: Hydroxymethylation of 2-Chlorophenol The subsequent introduction of the hydroxymethyl group can be achieved by reacting 2-chlorophenol with formaldehyde (B43269) in the presence of a base. evitachem.com This reaction, a type of hydroxymethylation, introduces the -CH₂OH group onto the ring, leading to the final product.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Phenol | Cl₂, inert solvent | 2-Chlorophenol |

| 2 | 2-Chlorophenol | HCHO, base (e.g., NaOH) | This compound |

This table outlines a general synthetic sequence; specific reaction conditions would need optimization for yield and selectivity.

Another classical approach involves the nitration of m-cresol, followed by a Sandmeyer reaction to introduce the chlorine atom, although this yields a related isomer, it highlights the principles of multi-step synthesis in this chemical space. wikipedia.org

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. thieme-connect.comwikipedia.orgorganic-chemistry.org This method utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

For the synthesis of this compound, a suitable starting material would be 2-chlorophenol protected with a DMG. The O-carbamate group is an effective DMG. acs.orgresearchgate.net

Proposed Synthetic Sequence using DoM:

Protection: 2-Chlorophenol is reacted with an isocyanate (e.g., N,N-diethylcarbamoyl chloride) to form an O-aryl carbamate (B1207046). This carbamate group serves as the DMG.

Ortho-Lithiation: The protected 2-chlorophenol is treated with a strong base like n-butyllithium. The carbamate group directs the lithium to deprotonate the C3 position, creating a lithiated intermediate.

Electrophilic Quench: The aryllithium intermediate is then reacted with an electrophile, such as formaldehyde (or a synthetic equivalent), to introduce the hydroxymethyl group at the C3 position.

Deprotection: The carbamate protecting group is removed under basic or acidic conditions to yield the final product, this compound.

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Protection | 2-Chlorophenol, N,N-diethylcarbamoyl chloride | O-(2-chlorophenyl) diethylcarbamate |

| 2 | Directed ortho-Metalation | n-Butyllithium (n-BuLi), TMEDA, -78 °C | 3-Lithio-O-(2-chlorophenyl) diethylcarbamate |

| 3 | Formylation | Formaldehyde (HCHO) | O-(2-chloro-3-hydroxymethylphenyl) diethylcarbamate |

| 4 | Deprotection | Strong acid or base (e.g., NaOH) | This compound |

This table illustrates a proposed synthetic route based on established Directed ortho-Metalation principles. thieme-connect.comresearchgate.net

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. semanticscholar.orgmdpi.com

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis, particularly with palladium, offers a versatile toolkit for forming C-C and C-X bonds. mdpi.com While direct catalytic synthesis of this compound is not widely documented, related cross-coupling reactions provide a template for potential routes.

For instance, a strategy could involve a suitably protected and functionalized aryl halide or pseudohalide that undergoes a palladium-catalyzed coupling reaction. A hypothetical route could start with a di-halogenated phenol, where one halogen is selectively replaced via a coupling reaction (e.g., Suzuki or Stille coupling) to introduce a precursor to the hydroxymethyl group, followed by the introduction of the second halogen. However, achieving the required regioselectivity among three different functional groups presents a significant challenge.

Regioselective Functionalization Techniques

Achieving the specific 1,2,3-substitution pattern of this compound often requires advanced regioselective techniques. C-H activation is a frontier in this area, where a catalyst selectively functionalizes a specific C-H bond. mdpi.com

A potential strategy could involve the C-H functionalization of 2-chlorophenol. A catalyst could be designed to direct the introduction of a formyl or hydroxymethyl precursor to the C3 position. This approach would be highly atom-economical but is at the cutting edge of synthetic methodology and would require significant research and development.

Another modern technique involves the catalytic reduction of a corresponding carboxylic acid or aldehyde. For example, if 2-chloro-3-hydroxybenzoic acid could be synthesized selectively, its reduction to the alcohol could be achieved using catalytic hydrogenation or other selective reducing agents.

Green Chemistry Principles in this compound Synthesis

The synthesis of substituted phenols like this compound has traditionally involved methods that are inconsistent with the principles of green chemistry. For instance, the synthesis of precursors such as 2-chlorophenol or 2-chloro-m-cresol often involves multi-step processes with poor regioselectivity and the use of hazardous materials. The direct chlorination of m-cresol, for example, problematically yields the 4-chloro isomer as the major product, necessitating more complex, indirect routes like nitration followed by a Sandmeyer reaction to achieve the desired 2-chloro substitution. wikipedia.org Such routes can generate significant chemical waste and utilize toxic reagents.

Similarly, classic formylation reactions to introduce the hydroxymethyl precursor (an aldehyde group), such as the Reimer-Tiemann reaction, use hazardous solvents like chloroform (B151607) under harsh basic conditions, leading to low to moderate yields and purification challenges. prepchem.com The use of carbon tetrachloride as a solvent in other chlorination procedures also poses significant environmental and health risks. chemicalbook.com

In contrast, a green chemistry approach to synthesizing this compound would prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chloroform and carbon tetrachloride with greener alternatives such as water or ethanol. For example, ortho-formylation of phenols has been achieved with higher regioselectivity and in the absence of noxious reagents by using MgCl₂, triethylamine, and paraformaldehyde. orgsyn.org

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. Modern methods for the chlorination of phenols utilize catalytic systems to improve regioselectivity and reduce environmental impact. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

While a dedicated green synthesis for this compound is not extensively documented, the principles can be applied by adapting methodologies from related transformations. For instance, the use of water as a solvent for catalytic asymmetric hydroxymethylation of ketones demonstrates a significant step towards a more environmentally benign synthesis of related chiral building blocks.

Stereoselective Synthesis of Enantiopure this compound Analogues

Analogues of this compound, where the hydroxymethyl-bearing carbon is a stereocenter, are valuable chiral building blocks in pharmaceutical and materials science. The synthesis of these compounds in enantiopure form is crucial, as different enantiomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for challenging and wasteful chiral resolution steps. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations.

Chiral auxiliary-mediated synthesis involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding the enantiomerically enriched product.

A prominent example of this strategy is the use of camphor-derived auxiliaries. For instance, chiral oxazaborolidines generated in-situ from amino alcohols derived from (1R)-(+)-camphor have been used to catalyze the enantioselective reduction of prochiral ketones, a reaction type that could be adapted to produce chiral benzyl (B1604629) alcohols. bldpharm.com Another application involves the modification of camphor (B46023) at its C(3) position via an aldol (B89426) reaction, followed by further transformations to create complex chiral structures. bldpharm.com

In a different context, the (S)-(phenylthiomethyl)benzyl group has been employed as a chiral auxiliary to ensure the stereoselective formation of α-glycosides during oligosaccharide synthesis. wikipedia.org This approach highlights how an auxiliary attached to a reactant can effectively control the stereochemistry at a reacting center, a principle broadly applicable to the synthesis of various chiral molecules.

Asymmetric catalysis utilizes a chiral catalyst to transform a prochiral substrate into a chiral product with high enantioselectivity. This method is highly efficient as only a small amount of the chiral catalyst is needed to generate large quantities of the desired enantiomer.

A significant challenge in organic synthesis has been the catalytic asymmetric direct-type aldol reaction of ketones, including hydroxymethylation reactions. Recently, a scandium-based micellar catalysis system has been developed for the highly enantioselective hydroxymethylation of propiophenones in water. This system, comprising a chiral 2,2′-bipyridine ligand, demonstrates the power of metal catalysis in creating C-C bonds with high stereocontrol in an environmentally friendly solvent.

The table below summarizes the findings for the asymmetric hydroxymethylation of 2-hydroxyacetophenone, an analogue reaction, using this system.

Table 1: Asymmetric Hydroxymethylation of 2-Hydroxyacetophenone in Water

| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Sc(DS)₃, L1 (chiral ligand), SDS in H₂O | 75 | 90 |

Data sourced from PubMed Central.

This approach, leveraging micellar catalysis to perform enantioselective reactions in water, represents a significant advancement in asymmetric synthesis that could be applicable to the hydroxymethylation of substituted chlorophenols.

Enzymes are highly efficient and stereospecific biocatalysts that can be used to synthesize chiral compounds under mild conditions. Microbial cells or isolated enzymes are frequently employed to produce enantiomerically pure alcohols, which are key intermediates for pharmaceuticals. sigmaaldrich.comnih.gov

The stereoselective reduction of a prochiral ketone to a chiral alcohol is a common enzymatic transformation. For example, in the development of an anticancer drug, the precursor (S)-2-chloro-1-(3-chlorophenyl)ethanol was synthesized via the microbial reduction of the corresponding ketone. wikipedia.org Screening of various microorganisms identified strains of Hansenula polymorpha and Rhodococcus globerulus that produced the desired (S)-alcohol with high enantioselectivity. wikipedia.org Further process optimization using recombinant E. coli cells containing two engineered enzymes resulted in the synthesis of a related chiral alcohol in 89% yield and 100% enantiomeric excess (e.e.). wikipedia.org

Enzymatic methods are not limited to reductions. Benzaldehyde lyase has been engineered to catalyze hydroxymethylation reactions, while transaminases can be used for asymmetric amination of α-hydroxymethyl ketones, providing routes to other valuable chiral building blocks like 1,2-amino alcohols. orgsyn.org

The table below provides examples of enzymatic approaches to synthesizing chiral alcohols and related compounds.

Table 2: Examples of Enzymatic Synthesis of Chiral Intermediates

| Enzyme/Microorganism System | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| Hansenula polymorpha SC13824 | 2-chloro-1-(3-chlorophenyl)ethanone | (S)-2-chloro-1-(3-chlorophenyl)ethanol | N/A | 73.8% | wikipedia.org |

| Rhodococcus globerulus SC16305 | 2-chloro-1-(3-chlorophenyl)ethanone | (S)-2-chloro-1-(3-chlorophenyl)ethanol | N/A | 71.8% | wikipedia.org |

| Recombinant E. coli with engineered enzymes | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 89% | 100% | wikipedia.org |

| Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% | wikipedia.org |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Hydroxymethyl Phenol

Electrophilic Aromatic Substitution Reactions of 2-Chloro-3-(hydroxymethyl)phenol

The hydroxyl group in phenols is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to it. byjus.combritannica.com The presence of a chlorine atom, also an ortho-, para-director, and the hydroxymethyl group on the benzene (B151609) ring of this compound introduces a more complex substitution pattern. The combined directing effects of these substituents determine the regioselectivity of electrophilic substitution reactions.

Phenols readily undergo halogenation, often without the need for a Lewis acid catalyst, due to the strong activating effect of the hydroxyl group. byjus.com When treated with bromine in a less polar solvent, monobrominated phenols are typically formed. byjus.com In the case of this compound, the potential sites for bromination are the positions ortho and para to the strongly activating hydroxyl group. The directing effects of the existing substituents would need to be considered to predict the major product(s).

Table 1: Regioselectivity in the Bromination of Substituted Phenols

| Starting Material | Brominating Agent | Major Product(s) |

| Phenol (B47542) | Bromine in CHCl₃ | Mixture of o-bromophenol and p-bromophenol |

| Phenol | Bromine water | 2,4,6-tribromophenol byjus.com |

Nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. byjus.com For this compound, nitration would be expected to occur at the available positions activated by the hydroxyl group. The reaction with concentrated nitric acid can lead to polysubstituted products, such as the formation of 2,4,6-trinitrophenol (picric acid) from phenol. byjus.comlibretexts.org

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Moiety of this compound

The hydroxymethyl group (-CH₂OH) attached to the aromatic ring behaves as a primary alcohol and is susceptible to nucleophilic substitution reactions. nagwa.commsu.edu

The hydroxyl group of the hydroxymethyl moiety can undergo esterification by reacting with carboxylic acids or their derivatives to form esters. msu.edu Similarly, etherification can be achieved, for example, through the Williamson ether synthesis where an alkoxide reacts with a primary alkyl halide. msu.edu These reactions allow for the straightforward derivatization of the this compound molecule at the primary alcohol position.

The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. msu.edulibretexts.orgyoutube.com Reagents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes, while stronger oxidizing agents like chromic acid (Jones reagent) will typically lead to the corresponding carboxylic acid. msu.edulibretexts.org

Conversely, while the hydroxymethyl group is already in a reduced state, the concept of reduction can be applied to other functional groups that might be introduced onto the molecule. For instance, if the hydroxymethyl group were oxidized to an aldehyde, it could then be reduced back to the primary alcohol using reducing agents like sodium borohydride. researchgate.net

Table 2: Oxidation Products of Primary Alcohols

| Starting Alcohol | Oxidizing Agent | Product |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde libretexts.org |

| Primary Alcohol | Chromic Acid (H₂CrO₄) | Carboxylic Acid youtube.com |

Phenolic Hydroxyl Group Reactivity in this compound

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. byjus.com This enhances the nucleophilicity of the oxygen atom, making it reactive towards electrophiles. For instance, phenoxides can react with alkyl halides in Williamson ether synthesis. msu.edu The phenolic hydroxyl can also be converted to other functional groups, although this can be more challenging than with aliphatic alcohols. uni.edu For example, replacement of the phenolic hydroxyl group with a chlorine atom can sometimes be achieved using reagents like phosphorus pentachloride, though the success of such reactions is highly dependent on the other substituents on the aromatic ring. uni.edu

Acid-Base Equilibria and Proton Transfer Dynamics

This compound possesses two acidic protons: one on the phenolic hydroxyl group and one on the hydroxymethyl group. The phenolic proton is significantly more acidic due to the stabilization of the resulting phenoxide anion by the aromatic ring. The acidity of this proton is further influenced by the electron-withdrawing chloro substituent. The effect of substituents on the acidity of phenols can be quantified, with electron-withdrawing groups generally increasing acidity and leading to a positive rho (ρ) value in the Hammett equation. wikipedia.org For instance, the ionization of substituted phenols in water has a ρ value of +2.008, indicating significant sensitivity to substituents. wikipedia.org

Proton transfer dynamics, especially in the excited state, are a key area of study for phenols. nih.gov Excited-state proton transfer (ESPT) to a solvent like water can occur rapidly, with rate constants for some cyanophenols reaching as high as 6.6 x 10¹⁰ s⁻¹. nih.gov These processes can lead to the formation of a geminate ion pair. nih.gov The transfer mechanism is often complex, involving not just the direct dissociation but also the surrounding solvent molecules, sometimes forming "proton wires" that facilitate the transfer. nih.gov In aqueous solutions, the Grotthuss mechanism, involving a series of proton hops between water molecules, is a dominant pathway, though its efficiency can be altered by confinement or the presence of ions. escholarship.org The specific dynamics for this compound would depend on the interplay between the electronic effects of its substituents and the nature of the solvent. rsc.org

Derivatization via Alkylation and Acylation

The two hydroxyl groups in this compound exhibit different reactivities, allowing for selective derivatization. The primary alcohol of the hydroxymethyl group can undergo substitution reactions typical of alcohols. For example, when heated with hydrochloric acid, the hydroxymethyl group's hydroxyl is selectively replaced by a chlorine atom in a substitution reaction, leaving the phenolic hydroxyl group intact. nagwa.com This differential reactivity is because the phenolic C-O bond is stronger and has partial double-bond character, making it much less susceptible to nucleophilic substitution.

Both the phenolic and alcoholic hydroxyls can be acylated to form esters, or alkylated to form ethers, although the conditions required would differ. The phenolic hydroxyl is generally less nucleophilic than the primary alcohol. However, it can participate in reactions such as nucleophilic addition to an epoxy ring under alkaline conditions, forming a stable covalent bond. mdpi.com

Below is a table summarizing potential derivatization reactions.

| Reaction Type | Reagent | Affected Group | Product Type |

| Halogenation | Hydrochloric Acid (HCl) | Hydroxymethyl | Aryl Chloride |

| Acylation | Acyl Chloride / Anhydride | Phenolic & Hydroxymethyl | Ester |

| Alkylation (Etherification) | Alkyl Halide (e.g., Williamson Synthesis) | Phenolic & Hydroxymethyl | Ether |

Coupling Reactions of this compound

The chloro-substituent on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The aryl chloride bond of this compound can be activated by a palladium(0) catalyst.

Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond.

Negishi Coupling: Involves coupling with an organozinc reagent. This method can be highly selective, allowing for coupling at the C-Cl bond while other functionalities, like a carbon-boron bond, might remain unreactive under the specific conditions. nih.gov

Heck Reaction: The coupling of the aryl chloride with an alkene.

C-O Coupling: The phenolic hydroxyl group itself, or the primary alcohol, could potentially engage in C-O cross-coupling reactions with other aryl halides, although this is more challenging than C-N coupling. nih.gov The development of specialized ligands, such as bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃), has been crucial for enabling the coupling of less reactive electrophiles like aryl chlorides. nih.govnih.gov

The table below outlines several key palladium-catalyzed reactions applicable to this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki Reaction | Aryl/Vinyl Boronic Acid | C-C | Pd(0) with phosphine (B1218219) ligands (e.g., P(t-Bu)₃) |

| Negishi Reaction | Organozinc Reagent | C-C | Pd/P(t-Bu)₃ |

| Heck Reaction | Alkene | C-C | Pd(0) catalyst |

| Buchwald-Hartwig Amination | Amine | C-N | Pd(0) with specialized phosphine ligands |

| Buchwald-Hartwig Etherification | Alcohol | C-O | Pd(0) with specialized phosphine ligands |

Annulation Reactions and Ring-Closure Mechanisms

The phenolic structure of this compound serves as a precursor for annulation reactions, where a new ring is fused onto the existing benzene ring. One important mechanism involves enzymatic oxidation. Laccases, for example, are enzymes that can oxidize phenols in a one-electron reaction to produce radical species. nih.gov These radicals can then undergo heteromolecular coupling and cyclization reactions to form new C-N, C-S, or C-O bonds, leading to the synthesis of heterocyclic structures like phenoxazines or phenothiazines. nih.gov The reaction pathway can involve an initial attack at a carbon atom on the aromatic ring followed by a ring closure. nih.gov Another synthetic strategy, ring-closing metathesis (RCM), is a powerful method for constructing substituted phenols and other aromatic rings from acyclic precursors. nih.gov

Radical Reactions Involving this compound

Phenols are known to react with radicals, particularly in aqueous environments. The reaction of phenol with hydroxyl radicals (•OH), often generated via pulse radiolysis, proceeds by addition to the aromatic ring to form dihydroxycyclohexadienyl radicals. rsc.org This addition is very fast. These radical adducts can then undergo competing reactions. One pathway is the elimination of a water molecule to form a phenoxyl radical. A second, competing pathway occurs in the presence of oxygen. Dioxygen adds to the dihydroxycyclohexadienyl radical with a rate constant (k) determined to be 1.2 × 10⁹ dm³ mol⁻¹ s⁻¹. rsc.org This addition is effectively irreversible and leads to the formation of dihydroxycyclohexadienylperoxyl radicals, which can subsequently eliminate a hydroperoxyl radical (HO₂•) or its conjugate base, the superoxide (B77818) radical anion (O₂•⁻). rsc.org

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies provide insight into the transformations of this compound.

Substituent Effects: The influence of the chloro and hydroxymethyl groups on reaction rates and equilibria can be understood through principles like the Hammett equation, which provides a quantitative framework for correlating electronic properties of substituents with reactivity. wikipedia.org Deviations from linearity in Hammett plots can indicate a change in reaction mechanism. wikipedia.org

Proton Transfer: The dynamics of proton transfer can be studied using techniques like time-resolved fluorescence and photoacoustic spectroscopy. nih.gov These studies reveal that proton transfer can be slower than solvent relaxation, indicating that the proton's motion along the reaction coordinate is a key rate-determining factor. nih.gov

Palladium-Catalyzed Coupling: Mechanistic work on palladium-catalyzed reactions has focused on identifying the active catalytic species and understanding the elementary steps of the cycle. nih.gov For challenging C-O bond formations, the slow rate of reductive elimination from the [LₙPdᴵᴵ(Ar)(alkoxide)] intermediate is a known bottleneck, which can lead to competing side reactions like β-hydride elimination. nih.gov The design of specific ligands is aimed at accelerating this difficult step. nih.gov

Radical Reactions: The pathways of radical reactions have been elucidated using techniques like pulse radiolysis. rsc.org These studies allow for the direct observation of transient species like dihydroxycyclohexadienyl radicals and the determination of rate constants for subsequent reactions, such as dioxygen addition and water elimination, providing a detailed picture of the reaction cascade. rsc.org

No Specific Research Data Found for this compound

Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental or theoretical studies concerning the kinetic isotope effect or the characterization of reaction intermediates for the chemical compound this compound were identified.

The investigation included targeted searches for the chemical reactivity, transformation mechanisms, kinetic isotope effect studies, and reaction intermediate characterization of this compound. Broader queries into the reactivity and degradation of chlorophenols and hydroxymethylphenols were also conducted in an attempt to find analogous data.

The search results yielded general information on the kinetic isotope effect as a tool for mechanistic elucidation in organic chemistry. Additionally, studies on the reactivity and degradation of various other chlorophenol derivatives were found, often focusing on their environmental fate and the formation of radical species. However, none of these studies specifically addressed this compound or provided the detailed kinetic and mechanistic data required to fulfill the article outline.

Consequently, the sections on "Kinetic Isotope Effect Studies" and "Reaction Intermediate Characterization" for this compound cannot be populated with the requested scientifically accurate content and data tables. The absence of such specific research in the public domain prevents the generation of the requested article.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 3 Hydroxymethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-3-(hydroxymethyl)phenol

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of this compound. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, signal integrations, and coupling patterns, allows for the mapping of the proton and carbon framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the protons of the two hydroxyl groups. The aromatic region would feature three protons, with their chemical shifts and multiplicities dictated by the electronic effects of the chloro, hydroxyl, and hydroxymethyl substituents. The hydroxymethyl (CH₂) protons would likely appear as a singlet, though coupling to the adjacent hydroxyl proton could occur under specific conditions. The phenolic and alcoholic -OH protons typically appear as broad singlets and their positions can be confirmed by D₂O exchange. nih.gov

The ¹³C NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the nature of the substituents, with the carbon atoms attached to the electronegative oxygen and chlorine atoms appearing further downfield. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-OH) | - | ~153-156 |

| C2 (-Cl) | - | ~120-123 |

| C3 (-CH₂OH) | - | ~135-138 |

| C4 | ~6.9-7.1 (d) | ~115-118 |

| C5 | ~6.8-7.0 (t) | ~120-122 |

| C6 | ~7.1-7.3 (d) | ~128-131 |

| -CH₂OH | ~4.6-4.8 (s) | ~60-65 |

| Ar-OH | ~5.0-6.0 (br s) | - |

| -CH₂OH | ~2.0-3.0 (br s) | - |

Note: These are predicted values based on analogous compounds and established substituent effects. Actual experimental values may vary.

2D NMR Techniques (COSY, HMQC, HMBC) for Definitive Structure Assignment

To unequivocally confirm the substitution pattern and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. Key expected correlations would be between the adjacent aromatic protons on the ring (H4-H5, H5-H6), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the CH₂ group and the aromatic C-H bonds to their respective carbon signals in the ¹³C spectrum.

The protons of the hydroxymethyl group (-CH₂) to the aromatic carbons C2, C3, and C4.

The aromatic proton H4 to carbons C2, C3, C5, and C6.

The aromatic proton H6 to carbons C1, C2, and C5. These correlations would unambiguously confirm the 1,2,3-substitution pattern of the hydroxyl, chloro, and hydroxymethyl groups on the phenolic ring.

Variable Temperature NMR Studies on Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic behavior of molecules. researchgate.netsigmaaldrich.com For this compound, VT-NMR studies could provide insight into the conformational dynamics arising from the rotation of the hydroxymethyl group. The presence of two adjacent functional groups (-OH and -Cl) can create a specific potential energy surface for this rotation.

Furthermore, the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the hydroxymethyl group, or between the hydroxymethyl -OH and the chlorine atom, could lead to the existence of one or more preferred conformations at low temperatures. researchgate.net By acquiring NMR spectra at different temperatures, one could observe changes in chemical shifts or the broadening and sharpening of signals. sigmaaldrich.com Such changes can indicate the slowing of conformational exchange on the NMR timescale, allowing for the characterization of the thermodynamic parameters of the rotational process.

Infrared (IR) and Raman Spectroscopy of this compound

IR and Raman spectroscopy provide valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies. frontiersin.org

Vibrational Mode Analysis for Functional Group Identification

The analysis of the vibrational spectra of this compound allows for the identification of its key functional groups.

O-H Stretching: Two distinct O-H stretching vibrations are expected: one for the phenolic -OH and one for the alcoholic -OH of the hydroxymethyl group. In a dilute solution in a non-polar solvent, these would appear as sharp bands. The phenolic O-H stretch typically appears around 3600 cm⁻¹, while the primary alcohol O-H stretch is found in a similar region.

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the phenol (B47542) and the primary alcohol are expected in the 1260-1000 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration should give rise to an absorption in the 800-600 cm⁻¹ region.

Aromatic Vibrations: The spectrum will also show characteristic bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern.

Predicted Key IR/Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (Free Phenolic & Alcoholic) | 3550 - 3650 | Strong, Sharp |

| O-H Stretch (Hydrogen-Bonded) | 3200 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

| C-O Stretch (Alcoholic) | 1000 - 1080 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Hydrogen Bonding Network Characterization

The presence of both a hydrogen bond donor (the -OH groups) and acceptors (the oxygen atoms and potentially the chlorine atom) allows for the formation of both intramolecular and intermolecular hydrogen bonds. IR spectroscopy is particularly sensitive to hydrogen bonding. quora.com

In the solid state or in concentrated solutions, significant broadening and a shift to lower frequencies (red-shift) of the O-H stretching bands are expected due to intermolecular hydrogen bonding. capes.gov.br The formation of an intramolecular hydrogen bond, for instance between the phenolic -OH at C1 and the hydroxymethyl oxygen at C3, would give rise to a distinct, broad absorption band at a lower wavenumber compared to the free O-H stretch, even in dilute solutions. Comparing the spectra of the compound in different concentrations and in various solvents can help distinguish between these two types of hydrogen bonding. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) of this compound

HRMS provides the highly accurate mass of the parent ion, which allows for the determination of the elemental formula of this compound. The calculated monoisotopic mass for C₇H₇ClO₂ is 158.01346 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should display two molecular ion peaks ([M]⁺ and [M+2]⁺) with a relative intensity ratio of about 3:1, at m/z 158 and m/z 160, respectively.

The fragmentation pattern observed in the mass spectrum provides structural information. For phenols and benzyl (B1604629) alcohols, common fragmentation pathways include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of water: [M - H₂O]⁺

Alpha-cleavage of the hydroxymethyl group: Loss of CH₂OH radical leading to an [M - 31]⁺ ion.

Loss of CO: Phenols often exhibit a fragmentation pathway involving the loss of a carbon monoxide molecule, leading to an [M - 28]⁺ ion. libretexts.orgdocbrown.info

Fragmentation Pathway Elucidation

In mass spectrometry, particularly under electron ionization (EI), the fragmentation of this compound would be expected to follow pathways characteristic of both phenols and benzyl alcohols. The initial ionization would form a molecular ion (M⁺˙) radical cation. Subsequent fragmentation would proceed through several predictable pathways to generate stable ions.

Phenols typically exhibit a strong molecular ion peak. libretexts.org Common fragmentation for phenols includes the loss of a hydrogen atom (M-1), carbon monoxide (M-28), and a formyl radical (HCO·, M-29). libretexts.orgyoutube.com Alcohols, including benzyl alcohols, are prone to alpha-cleavage and dehydration (loss of H₂O, M-18). libretexts.orglibretexts.org The presence of the hydroxymethyl group (-CH₂OH) makes alpha-cleavage, leading to the loss of this group or parts of it, a likely event. youtube.com For instance, cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group could occur. Furthermore, the photocatalytic dehydroformylation of benzyl alcohols to arenes suggests that the loss of a formyl group is a plausible pathway under certain energetic conditions. uni-regensburg.de

Key expected fragmentation steps include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to an [M-18]⁺˙ ion.

Loss of Hydroxymethyl Radical (·CH₂OH): Alpha-cleavage could result in the loss of the entire side chain, yielding a chlorophenol cation at [M-31]⁺.

Loss of Formaldehyde (B43269) (CH₂O): Rearrangement and elimination can lead to the loss of a neutral formaldehyde molecule, resulting in an [M-30]⁺˙ ion.

Loss of Chlorine Radical (·Cl): Cleavage of the carbon-chlorine bond would produce an [M-35]⁺ ion.

Loss of Carbon Monoxide (CO): A characteristic fragmentation of the phenol ring structure, leading to an [M-28]⁺˙ ion. docbrown.info

The interplay of these pathways would generate a characteristic mass spectrum. The relative abundance of each fragment ion provides insight into the stability of the ions and the lability of the corresponding bonds. youtube.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Description | Neutral Loss | Fragment m/z (for ³⁵Cl) | Fragment m/z (for ³⁷Cl) |

| Molecular Ion | - | 158 | 160 |

| Loss of H | ·H | 157 | 159 |

| Loss of H₂O | H₂O | 140 | 142 |

| Loss of CHO | ·CHO | 129 | 131 |

| Loss of CH₂O | CH₂O | 128 | 130 |

| Loss of ·CH₂OH | ·CH₂OH | 127 | 129 |

| Loss of Cl | ·Cl | 123 | 123 |

| Loss of HCl | HCl | 122 | 122 |

Isotopic Abundance Analysis

The most significant feature in the mass spectrum for isotopic analysis of this compound is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. whitman.edu This results in a characteristic isotopic pattern for any chlorine-containing fragment.

The molecular ion (M⁺˙) will appear as a pair of peaks, referred to as the M and M+2 peaks, separated by two mass-to-charge units (m/z). libretexts.org The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. whitman.edu This distinctive pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule and its fragments. fiveable.me Any fragment ion that retains the chlorine atom will also exhibit this 3:1 isotopic pattern. For example, the fragment resulting from the loss of water ([M-18]⁺˙) would show peaks at m/z 140 and m/z 142 with this characteristic ratio. Conversely, fragments that have lost the chlorine atom, such as the [M-Cl]⁺ ion at m/z 123, will not show this pattern. libretexts.org

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotope Combination | Theoretical m/z | Expected Relative Abundance |

| M⁺˙ | C₇H₇³⁵ClO₂ | 158 | 100% (Normalized) |

| (M+1)⁺˙ | ¹³CC₆H₇³⁵ClO₂ | 159 | ~7.7% |

| (M+2)⁺˙ | C₇H₇³⁷ClO₂ | 160 | ~32.0% |

| (M+3)⁺˙ | ¹³CC₆H₇³⁷ClO₂ | 161 | ~2.5% |

X-ray Crystallography and Solid-State Structural Analysis of this compound

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The molecule possesses two hydrogen bond donors (the phenolic -OH and the alcoholic -OH) and two primary acceptors (the same oxygen atoms). This would likely lead to the formation of robust supramolecular synthons. mdpi.com

Potential key interactions governing the crystal packing include:

O-H···O Hydrogen Bonds: These are the strongest interactions and would likely define the primary structural motifs, such as chains or sheets of molecules. The phenolic and alcoholic groups could interact with each other or with corresponding groups on adjacent molecules. whiterose.ac.uk

C-H···O Interactions: Weaker hydrogen bonds involving the aromatic C-H bonds as donors and the hydroxyl oxygen atoms as acceptors could provide additional stability to the crystal lattice. nih.gov

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor or acceptor, interacting with electronegative atoms like oxygen or with aromatic π-systems, although this is generally a weaker interaction compared to hydrogen bonding. acs.org

Hirshfeld surface analysis would be a valuable tool to visualize and quantify these varied intermolecular contacts, providing a detailed picture of the crystal packing environment. mq.edu.aunih.gov

Conformational Polymorphism Studies

Polymorphism, the ability of a substance to exist in more than one crystal form, is a distinct possibility for this compound. nih.gov This phenomenon could arise from different arrangements in the crystal packing, primarily through variations in the hydrogen-bonding network. mdpi.com

Another source of polymorphism is conformational flexibility. The hydroxymethyl group (-CH₂OH) can rotate around the C-C bond connecting it to the phenyl ring. researchgate.net Different, stable conformations (conformers) of the molecule could lead to different packing arrangements, resulting in conformational polymorphs. nih.govrsc.org For example, the orientation of the -CH₂OH group relative to the adjacent chloro and hydroxyl substituents could vary between different polymorphic forms. Experimental screening through techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) of samples crystallized under various conditions would be necessary to identify and characterize potential polymorphs.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. It cannot be resolved into enantiomers and will not produce a signal in chiroptical spectroscopy. youtube.comlibretexts.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a definitive technique for studying chiral molecules. libretexts.orgharvard.edu While not applicable to this compound itself, it would be highly relevant for its chiral derivatives.

If, for example, the alcohol or phenol group were to be derivatized via esterification or etherification with a chiral moiety (e.g., a chiral acid or alcohol), the resulting molecule would be chiral. CD spectroscopy could then be employed for several purposes:

Determination of Enantiomeric Excess (ee): The magnitude of the CD signal (molar ellipticity) is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the spectrum of a sample to that of the pure enantiomer, the ee can be accurately determined. libretexts.org

Assignment of Absolute Configuration: The sign of the CD signals (positive or negative Cotton effects) at specific wavelengths can often be correlated to the absolute configuration (R or S) of the stereogenic centers, often aided by computational predictions. mdpi.com

Conformational Analysis: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. It can be used to study conformational changes in chiral derivatives upon changes in solvent, temperature, or upon binding to other molecules. harvard.eduresearchgate.net

Therefore, while the parent compound is achiral, CD spectroscopy remains a crucial hypothetical tool for the stereochemical analysis of any of its potential chiral derivatives. mdpi.com

Optical Rotatory Dispersion (ORD) Studies

Despite a comprehensive search, no specific research findings or data tables concerning the Optical Rotatory Dispersion (ORD) studies of this compound could be located in the available scientific literature. The chirality and optical activity of a molecule like this compound would depend on whether it has been resolved into its enantiomers. As a molecule with a single stereocenter (if one were present), it would be expected to be optically active. However, without experimental data, it is not possible to provide an analysis of its ORD spectrum, including any potential Cotton effects or specific rotation values.

General principles of ORD suggest that the interaction of a chiral molecule with plane-polarized light at different wavelengths can provide valuable information about its three-dimensional structure. This technique is particularly useful in the study of natural products and other complex organic molecules. However, the application of ORD to this specific synthetic chlorophenol derivative has not been documented in the reviewed sources.

Further research would be necessary to isolate or synthesize enantiomerically pure samples of this compound and subsequently analyze them using ORD spectroscopy to determine their chiroptical properties. Such a study would contribute to a more complete understanding of the structural chemistry of this compound.

Theoretical and Computational Chemistry Investigations of 2 Chloro 3 Hydroxymethyl Phenol

Quantum Mechanical (QM) Calculations on 2-Chloro-3-(hydroxymethyl)phenol

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These calculations, governed by the principles of quantum mechanics, allow for the determination of a molecule's electronic structure and other related properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is intricately linked to its chemical reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Table 1: Conceptual Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Expected Localization | Implied Reactivity |

| HOMO | Phenol (B47542) ring, hydroxyl and hydroxymethyl oxygen atoms | Site for electrophilic attack |

| LUMO | Phenol ring, chlorine atom | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicative of a balance between stability and reactivity |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform and plays a crucial role in determining its interactions with other molecules. The molecular electrostatic potential (MEP) map is a powerful visualization tool that illustrates the charge distribution. Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) represent electron-deficient areas susceptible to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and hydroxymethyl groups due to their high electronegativity and lone pairs of electrons. The chlorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the hydroxyl and hydroxymethyl groups, as well as the hydrogen atoms on the aromatic ring, would exhibit positive electrostatic potential. This information is vital for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Density Functional Theory (DFT) Studies on this compound Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the reactivity of chemical systems. elsevier.com It offers a good balance between accuracy and computational cost, making it suitable for investigating reaction mechanisms and predicting reaction outcomes.

Prediction of Reaction Pathways and Transition States

DFT calculations can be employed to map out the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. By calculating the energy of the transition state, the activation energy for a given reaction pathway can be determined.

For this compound, DFT could be used to predict the pathways of various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation of the hydroxymethyl group. For instance, in an electrophilic substitution reaction, DFT calculations could help determine the most likely position of attack on the phenol ring by analyzing the relative energies of the transition states for substitution at different positions.

Catalytic Mechanism Elucidation

While there is no specific information in the provided search results regarding the catalytic mechanisms involving this compound, DFT is a valuable tool for elucidating such mechanisms in general. If this compound were to act as a catalyst or be a substrate in a catalyzed reaction, DFT could be used to model the interactions with the catalyst, identify key intermediates, and calculate the energy barriers for each step of the catalytic cycle. This would provide a detailed, atomistic understanding of how the catalyst facilitates the reaction.

Conformational Analysis of this compound

The three-dimensional structure of a molecule, including the relative orientations of its functional groups, can significantly impact its properties and reactivity. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them.

For this compound, the primary sources of conformational flexibility are the rotation around the C-O bond of the hydroxymethyl group and the C-C bond connecting it to the phenol ring. Intramolecular hydrogen bonding between the hydroxyl group and the hydroxymethyl group, or between the hydroxyl group and the chlorine atom, could play a significant role in stabilizing certain conformations.

DFT calculations can be used to perform a systematic conformational search to identify the most stable conformers and to calculate their relative energies. This information is crucial for understanding the molecule's behavior in different environments and for accurately predicting its spectroscopic properties and biological activity.

Advanced Synthetic Applications and Utility of 2 Chloro 3 Hydroxymethyl Phenol in Complex Molecule Synthesis

As a Building Block for Heterocyclic Scaffolds

The presence of both a nucleophilic hydroxyl group and an electrophilic (upon activation) hydroxymethyl group on the same aromatic core makes 2-Chloro-3-(hydroxymethyl)phenol an ideal starting material for the synthesis of various heterocyclic compounds.

Benzofuran (B130515) and Isobenzofuran (B1246724) Derivatives

Benzofurans are a common motif in many biologically active compounds and natural products. rsc.org The synthesis of benzofuran derivatives from this compound can be envisioned through several established synthetic strategies that utilize phenol (B47542) precursors. One common approach involves the O-alkylation of the phenolic hydroxyl group with a suitable reagent containing a two-carbon unit, followed by an intramolecular cyclization. For instance, reaction with an α-haloketone can lead to a phenoxy ketone intermediate, which can then undergo cyclization to form a benzofuran ring. nih.gov The chlorine substituent on the aromatic ring can influence the regioselectivity of the cyclization and can be retained for further functionalization or removed at a later stage.

Another powerful method for benzofuran synthesis is the palladium-catalyzed coupling of a phenol with an alkyne, followed by cyclization. organic-chemistry.orgnih.gov In the context of this compound, the phenolic hydroxyl would participate in the initial coupling, and the hydroxymethyl group could be either protected or involved in subsequent transformations.

Isobenzofuran derivatives, on the other hand, are typically synthesized from precursors containing a benzyl (B1604629) alcohol moiety. acs.orgbeilstein-journals.org The hydroxymethyl group of this compound serves as a direct handle for the formation of the isobenzofuran core. For example, oxidation of the hydroxymethyl group to an aldehyde, followed by reaction with a suitable nucleophile and subsequent acid-catalyzed cyclization, can afford substituted isobenzofurans. imjst.org The chloro and hydroxyl substituents on the benzene (B151609) ring provide opportunities for further diversification of the resulting isobenzofuran scaffold.

| Heterocycle | Synthetic Approach | Key Intermediate | Potential Product |

| Benzofuran | O-alkylation with α-haloketone followed by cyclization | 2-(2-Oxoalkyl)oxy-1-chloro-3-(hydroxymethyl)benzene | Substituted 7-chloro-4-(hydroxymethyl)benzofuran |

| Benzofuran | Palladium-catalyzed coupling with an alkyne | 2-(Alkynyl)oxy-1-chloro-3-(hydroxymethyl)benzene | Substituted 7-chloro-4-(hydroxymethyl)benzofuran |

| Isobenzofuran | Oxidation of hydroxymethyl group and cyclization | 2-Chloro-3-formylphenol | Substituted 4-chloro-isobenzofuran-1-one |

Novel Nitrogen and Sulfur Heterocycles

The reactivity of this compound also extends to the synthesis of nitrogen and sulfur-containing heterocycles. Several classic named reactions can be adapted for this purpose.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and other related nitrogen heterocycles. wikipedia.orgnih.gov While this reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, a modified approach could utilize this compound. For instance, conversion of the hydroxymethyl group to an aldehyde, followed by reaction with a suitably substituted β-phenylethylamine under acidic conditions, could lead to the formation of a novel chlorinated and hydroxylated tetrahydroisoquinoline derivative. nih.govrsc.org

For the synthesis of isoquinolines, the Pomeranz–Fritsch reaction offers another viable route. wikipedia.org This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. By converting the hydroxymethyl group of this compound to an aldehyde, it can be condensed with a 2,2-dialkoxyethylamine to form the necessary precursor for the Pomeranz-Fritsch cyclization, yielding a substituted isoquinoline.

The synthesis of sulfur-containing heterocycles, such as thiazoles, can be achieved through methods like the Gassman thiazole (B1198619) synthesis . google.com This reaction involves the reaction of an α-thioketone with an amine. While not a direct application of this compound, its derivatives could be employed. For example, the phenolic hydroxyl could be used to direct ortho-lithiation, followed by reaction with a thiocyanate (B1210189) to introduce a thiol group, which could then be elaborated into a thiazole ring.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science due to their unique electronic and optical properties. chemistryviews.org Phenol derivatives are valuable starting materials for the synthesis of PAHs through various cyclization strategies. nih.gov

One approach to synthesizing PAHs from this compound would involve an intramolecular cyclization reaction. The hydroxymethyl group can be converted into a reactive electrophile, such as a benzyl halide, which can then undergo an intramolecular Friedel-Crafts-type reaction with the electron-rich aromatic ring to form a new fused ring. The phenolic hydroxyl group would strongly activate the ring towards this electrophilic substitution.

Alternatively, intermolecular strategies can be employed. For instance, the palladium-catalyzed annulative dimerization of phenol triflates has been shown to be an effective method for constructing PAHs. chemistryviews.org The phenolic hydroxyl of this compound could be converted to a triflate, and then subjected to dimerization conditions to form a biphenyl (B1667301) intermediate, which could then undergo further cyclization to a fused polycyclic system. Oxidative cyclization at the ortho-position of phenols is another powerful tool for constructing fused ring systems. mdpi.comnih.gov

Role in Natural Product Synthesis (as a substructure or synthon)

While no major natural products have been reported to contain the precise this compound substructure, its functionalities make it a plausible synthon for the construction of more complex natural product skeletons. Many natural products contain substituted phenolic and benzylic alcohol moieties. The strategic placement of the chloro, hydroxyl, and hydroxymethyl groups in this compound allows for a variety of synthetic manipulations.

For example, the phenolic hydroxyl can act as a directing group for ortho-functionalization, while the hydroxymethyl group can be elaborated into various side chains. The chloro substituent can be used in cross-coupling reactions to build more complex aryl structures or can be removed via hydrogenolysis if not desired in the final product. These features make it a potentially valuable, albeit currently underexplored, building block in the total synthesis of natural products.

Applications in Materials Chemistry Precursors (e.g., functional polymers, dyes)

The reactivity of this compound makes it a promising precursor for the synthesis of functional materials such as polymers and dyes.

The presence of two reactive functional groups, the phenolic hydroxyl and the benzylic alcohol, allows for its use as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with formaldehyde (B43269) or other cross-linking agents to form phenolic resins. The resulting polymers would possess enhanced functionality due to the presence of the chloro substituent, which could be used for post-polymerization modification or to tune the material's properties. Phenol derivatives are known to be precursors for thermoplastics and thermoset polymers. mdpi.com

In the realm of dyes, this compound can serve as a coupling component in the synthesis of azo dyes. unb.calibretexts.org Azo dyes are a large and important class of colored compounds with wide applications. The synthesis typically involves the reaction of a diazonium salt with an electron-rich coupling component. The phenolic hydroxyl group of this compound activates the aromatic ring for electrophilic attack by the diazonium ion, leading to the formation of a colored azo compound. nih.govmdpi.com The chloro and hydroxymethyl substituents would be expected to influence the color and properties of the resulting dye.

| Material Type | Synthetic Application | Role of this compound |

| Functional Polymers | Condensation polymerization | Monomer with reactive hydroxyl and hydroxymethyl groups |

| Azo Dyes | Azo coupling reaction | Coupling component |

Development of Novel Organometallic Ligands from this compound Derivatives

The development of novel ligands is crucial for advancing the field of organometallic chemistry and catalysis. The structure of this compound offers several possibilities for its derivatization into new ligand scaffolds.

The phenolic oxygen and the benzylic oxygen can both act as donor atoms to coordinate with metal centers. Furthermore, the aromatic ring can be functionalized to introduce additional donor atoms, such as phosphorus or nitrogen, creating multidentate ligands. For example, the hydroxymethyl group could be converted to a phosphine (B1218219) or an amine through appropriate synthetic transformations.

The chloro substituent can also play a role in the design of organometallic complexes. It can be used as a handle for the introduction of other functional groups via cross-coupling reactions, or it can influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. The development of such ligands could lead to new catalysts with unique reactivity and selectivity for a variety of organic transformations.

Lack of Specific Research Data Hinders Analysis of Environmental Fate of this compound

A comprehensive review of scientific literature reveals a significant gap in the understanding of the environmental degradation and transformation pathways of the chemical compound this compound. Despite extensive searches for data on its photodegradation, biodegradation, and hydrolytic stability, no specific studies detailing these processes for this particular isomer could be identified.

While the broader class of chlorophenols, to which this compound belongs, is known to be subject to various environmental degradation processes, the specific pathways and rates are highly dependent on the precise molecular structure, including the number and position of chlorine atoms and other functional groups on the phenol ring.

General principles of chlorophenol degradation suggest potential pathways, but applying these to this compound without direct experimental evidence would be speculative. For instance, photodegradation of chlorophenols in aqueous systems can occur through direct absorption of light or via indirect mechanisms involving reactive oxygen species. Similarly, biodegradation is typically initiated by microbial enzymes that hydroxylate the aromatic ring, leading to ring cleavage. The hydrolytic stability of such compounds can also vary significantly based on the specific arrangement of substituents.

Environmental and Degradation Pathways of 2 Chloro 3 Hydroxymethyl Phenol

Adsorption and Sorption Dynamics of 2-Chloro-3-(hydroxymethyl)phenol in Environmental Matrices

The adsorption of phenolic compounds in soil and sediment is influenced by a variety of factors including the physicochemical properties of the compound itself (such as hydrophobicity, polarity, and molecular size), the characteristics of the environmental matrix (such as organic matter content, clay content, pH, and ionic strength), and the prevailing environmental conditions. scialert.netresearchgate.net

The chlorine substituent on the phenol (B47542) ring is an electron-withdrawing group, which can increase the acidity of the phenolic hydroxyl group and also contributes to the hydrophobicity of the molecule. Generally, the adsorption of chlorophenols on soils and sediments increases with the degree of chlorination. mdpi.com This is often attributed to stronger hydrophobic interactions between the chlorinated phenol and the soil organic matter. scialert.net

Conversely, the hydroxymethyl group is a polar, electron-donating group that can increase the water solubility of the compound and its potential for hydrogen bonding. cetjournal.it The presence of this group can lead to specific interactions with polar sites on mineral surfaces or with functional groups in soil organic matter. mdpi.com

Research on various substituted phenols has shown that their adsorption can often be described by empirical models such as the Freundlich and Langmuir isotherms. scialert.netmdpi.com The Freundlich isotherm is frequently found to provide a better fit for the adsorption of phenols on heterogeneous surfaces like soil. scialert.net

The transport of phenolic compounds through soil is inversely related to their adsorption. Compounds that are strongly adsorbed will be less mobile and less likely to leach into groundwater. The degradation of these compounds can also be influenced by their sorption state, as adsorbed molecules may be less available to microbial degradation. nih.govcdc.gov

Given the lack of direct experimental data for this compound, the following tables provide illustrative data from studies on related phenolic compounds to demonstrate the expected trends in adsorption.

Table 1: Illustrative Adsorption Coefficients for Phenolic Compounds on Soil

| Compound | Soil Type | Organic Carbon (%) | Freundlich Kf ((mg/g)(L/mg)1/n) | Freundlich 1/n | Reference |

| Phenol | Sandy Loam | 1.5 | 2.92 | 1.32 | researchgate.net |

| 4-Chlorophenol | Sandy Loam | 1.5 | 0.474 | 0.633 | researchgate.net |

| 2,4-Dichlorophenol | Sandy Loam | 1.5 | 0.844 | -0.0476 | researchgate.net |

| p-Cresol | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

This table provides representative data for other phenolic compounds to illustrate potential adsorption behavior. The values for this compound are not available.

Table 2: Factors Influencing Phenol Adsorption

| Factor | Influence on Adsorption | Mechanism |

| Soil Organic Matter | Generally increases adsorption | Hydrophobic partitioning and hydrogen bonding. scialert.net |

| pH | Decreases with increasing pH above pKa | Ionization of the phenolic hydroxyl group leads to electrostatic repulsion from negatively charged soil surfaces. scialert.netmdpi.com |

| Clay Content | Can increase or decrease adsorption | Depends on the type of clay and the specific interactions (e.g., surface complexation, cation bridging). researchgate.net |

| Ionic Strength | Can increase adsorption | "Salting-out" effect can increase hydrophobic partitioning. scialert.net |

| Presence of other Substituents | Variable | Electron-withdrawing groups (e.g., -NO2) can increase adsorption, while some polar groups can either increase or decrease it depending on the dominant interaction mechanism. mdpi.comacs.org |

Future Research Directions and Unexplored Avenues for 2 Chloro 3 Hydroxymethyl Phenol

Development of Novel Biocatalytic Routes for 2-Chloro-3-(hydroxymethyl)phenol Functionalization

Currently, there is no specific research available on the use of biocatalysis for the functionalization of this compound. Future research could focus on employing enzymes to achieve selective transformations that are challenging to accomplish through traditional chemical methods.

Potential Research Targets:

Enzymatic Oxidation: Utilizing oxidoreductases, such as laccases or peroxidases, to selectively oxidize the phenolic hydroxyl or the hydroxymethyl group. This could lead to the formation of corresponding aldehydes, carboxylic acids, or quinone-type structures.

Glycosylation: Employing glycosyltransferases to attach sugar moieties to the hydroxyl groups, thereby modifying the compound's solubility and bioavailability for potential biological applications.

Halogenation/Dehalogenation: Investigating the use of halogenases or dehalogenases to selectively add or remove chlorine atoms, which could modulate the compound's reactivity and toxicological profile.

A hypothetical research study could explore a range of commercially available enzymes and engineered variants for their activity towards this compound, as detailed in Table 8.1.

Table 8.1: Hypothetical Screening of Biocatalysts for this compound Functionalization

| Enzyme Class | Specific Enzyme Example | Target Functional Group | Potential Product |

| Oxidoreductase | Laccase from Trametes versicolor | Phenolic -OH | Quinone derivative |

| Oxidoreductase | Alcohol Dehydrogenase | -CH₂OH | 2-Chloro-3-formylphenol |

| Transferase | UDP-glycosyltransferase | Phenolic -OH or -CH₂OH | Glycosylated derivatives |

| Hydrolase | Lipase for esterification | -CH₂OH | Ester derivatives |

Integration of this compound into Flow Chemistry Synthesis

The application of flow chemistry to the synthesis and derivatization of this compound is another unexplored area. Flow chemistry offers benefits such as improved safety, better reaction control, and ease of scalability.

Future work could investigate:

Multi-step Synthesis: Designing a continuous flow process for the multi-step synthesis of derivatives from this compound, where intermediates are generated and consumed in a continuous stream without isolation.

Reaction Optimization: Utilizing automated flow systems to rapidly screen and optimize reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) for various transformations.

Photochemistry in Flow: Exploring photochemical reactions, such as photo-induced chlorination or functionalization, which can be performed more safely and efficiently in microreactors.

Rational Design of this compound Analogs with Tunable Reactivity

No studies have been published on the rational design of analogs of this compound. Computational modeling and synthetic chemistry could be combined to design and create a library of analogs with tailored electronic and steric properties.

Design Strategies could include:

Varying the Halogen: Replacing the chlorine atom with other halogens (F, Br, I) to fine-tune the electronic effects and potential for halogen bonding.

Modifying the Hydroxymethyl Group: Converting the hydroxymethyl group into other functionalities like aminomethyl, thiomethyl, or fluoromethyl groups to introduce new reactive sites.

Altering Ring Substitution: Introducing additional substituents onto the aromatic ring to modulate reactivity and physical properties.

Table 8.2: Proposed Analogs of this compound for Future Synthesis

| Analog Name | Modification from Parent Compound | Predicted Property Change |

| 2-Bromo-3-(hydroxymethyl)phenol | Chlorine replaced with Bromine | Increased reactivity in cross-coupling |

| 2-Chloro-3-(aminomethyl)phenol | Hydroxymethyl replaced with Aminomethyl | Introduction of a basic site |

| 2,4-Dichloro-3-(hydroxymethyl)phenol | Addition of a second Chlorine atom | Altered electronic properties |

Exploration of this compound in Supramolecular Chemistry

The potential of this compound as a building block in supramolecular chemistry is yet to be explored. The presence of hydrogen bond donors (-OH groups) and a halogen atom suggests it could participate in various non-covalent interactions.

Future research avenues might involve:

Crystal Engineering: Investigating the self-assembly of this compound and its analogs into predictable crystalline architectures through hydrogen bonding and halogen bonding.

Host-Guest Chemistry: Using the molecule as a guest to be encapsulated within larger host molecules, or modifying it to act as a host for small ions or molecules.

Functional Materials: Incorporating this phenolic unit into larger supramolecular structures like liquid crystals or gels to develop new functional materials.

Advanced Characterization Techniques for In Situ Monitoring of this compound Reactions

There is no literature on the use of advanced in situ characterization techniques to monitor reactions involving this compound. Such studies would be invaluable for understanding reaction mechanisms and kinetics.

Applicable Techniques for Future Studies:

In Situ Spectroscopy: Using techniques like ReactIR (FTIR), Raman, and NMR spectroscopy to monitor the real-time concentration changes of reactants, intermediates, and products during a chemical reaction.

Process Analytical Technology (PAT): Integrating these spectroscopic methods into a PAT framework for real-time process control and optimization in both batch and flow synthesis.

Calorimetry: Employing reaction calorimetry to study the thermodynamics of its reactions and to ensure safety during scale-up.

By pursuing these unexplored research directions, the scientific community can unlock the full potential of this compound as a versatile chemical building block.

Q & A

Basic: What synthetic routes are available for 2-Chloro-3-(hydroxymethyl)phenol, and how is structural purity validated?

Answer:

Synthesis typically involves sequential functionalization of phenol derivatives. For example:

- Chlorination : Introduce chlorine at position 2 using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) .

- Hydroxymethylation : Employ formaldehyde or paraformaldehyde in alkaline conditions to add the hydroxymethyl group at position 3 .

Analytical validation : - Thin-layer chromatography (TLC) monitors reaction progress .

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via aromatic proton splitting patterns and hydroxymethyl (–CH₂OH) resonance (δ ~4.5–5.0 ppm) .

- High-performance liquid chromatography (HPLC) quantifies purity (>95% recommended for research use) .

Basic: What storage conditions prevent degradation of this compound?

Answer:

- Inert atmosphere : Store under nitrogen or argon to minimize oxidation of the hydroxymethyl group .

- Temperature : Room temperature (20–25°C) in airtight, light-resistant containers .

- Moisture control : Use desiccants to avoid hydrolysis; solubility in water (~3.8 g/L at 20°C) suggests hygroscopicity risks .

Advanced: How can computational models predict reactivity in nucleophilic substitution reactions involving this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., chlorine at position 2) and nucleophilic attack trajectories .

- Molecular docking : Simulate interactions with enzymes or catalysts to optimize reaction pathways (e.g., esterification or etherification of the hydroxymethyl group) .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates under varying pH) .

Advanced: How are structural ambiguities resolved when NMR data conflicts with expected results?

Answer:

- 2D NMR techniques :

- X-ray crystallography : Use SHELXL for single-crystal analysis to unambiguously determine bond lengths and angles .

- Comparative analysis : Validate against NIST spectral databases for chlorophenol derivatives .